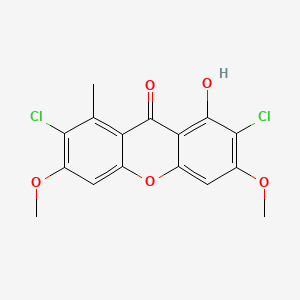
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- is a chemical compound with the molecular formula C16H12Cl2O5 and a molecular weight of 355.169 Da . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of xanthen-9-one derivatives, including 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthen-9-one, can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve these classical and modified synthetic routes to ensure efficient and scalable production.
Chemical Reactions Analysis
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted xanthone derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthen-9-one derivatives are studied for their potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . Additionally, these compounds are explored for their potential use as antifungal agents . In the industrial sector, xanthen-9-one derivatives are utilized in the development of dyes and pigments due to their vibrant colors and stability .
Mechanism of Action
The mechanism of action of xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes . For example, some xanthen-9-one derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- can be compared to other similar compounds within the xanthone family. Some of these similar compounds include 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one While these compounds share a common xanthone scaffold, their unique substituents confer different biological activities and properties
Properties
CAS No. |
22346-58-3 |
|---|---|
Molecular Formula |
C16H12Cl2O5 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C16H12Cl2O5/c1-6-11-7(4-9(21-2)13(6)17)23-8-5-10(22-3)14(18)16(20)12(8)15(11)19/h4-5,20H,1-3H3 |
InChI Key |
BZFDPXMFADJRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)OC)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















